N-(2,5-difluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S/c1-28-16-5-3-2-4-14(16)24-18(27)25-19-22-12(10-29-19)9-17(26)23-15-8-11(20)6-7-13(15)21/h2-8,10H,9H2,1H3,(H,23,26)(H2,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNQXRRLAABMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Carbamoyl Group: The thiazole intermediate can be reacted with an isocyanate derivative to introduce the carbamoyl group.
Substitution Reactions: The final compound can be obtained by reacting the intermediate with 2,5-difluoroaniline under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several analogs (Table 1):
Key Observations :
- Electron-Withdrawing vs. In contrast, the methoxy group in the carbamoyl moiety may improve solubility through polar interactions.
- Aromatic Ring Geometry : The dihedral angle between the thiazol and aryl rings significantly impacts molecular conformation. For example, 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibits a 79.7° twist between dichlorophenyl and thiazol rings, stabilizing crystal packing via N–H⋯N hydrogen bonds . The target compound’s 2-methoxyphenyl carbamoyl group may introduce steric hindrance, altering torsional angles and intermolecular interactions.
Key Observations :
- The target compound’s synthesis likely employs similar carbodiimide coupling strategies. Lower yields (e.g., 32–42% in ) may arise from steric hindrance or competing side reactions, whereas EDCl in CH₂Cl₂ ( ) offers higher efficiency for less hindered substrates.
- Melting points correlate with crystalline stability: Compounds with bulkier substituents (e.g., tert-butyl in ) exhibit higher melting points (>225°C), while fluorophenyl derivatives melt at ~150–220°C.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Analogs like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide form R₂²(8) hydrogen-bonded chains along [100], enhancing crystal packing . The target compound’s carbamoyl group may introduce additional N–H⋯O interactions, improving solubility or bioavailability.
- Solubility : Methoxy and fluorophenyl groups balance lipophilicity and polarity. For instance, thiophenemethyl substituents ( ) increase hydrophobicity, whereas methoxy groups ( ) enhance water affinity.
Research Findings and Implications
- Cytohesin Inhibition : highlights derivatives designed as cytohesin inhibitors . The target compound’s fluorophenyl and methoxy groups may optimize binding to hydrophobic pockets in enzyme active sites.
- Antimicrobial Activity : Thiazolyl acetamides (e.g., ) exhibit structural similarity to benzylpenicillin, hinting at possible antibacterial mechanisms.
Biological Activity
N-(2,5-difluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a structure that includes a thiazole ring and various functional groups that contribute to its biological properties. The presence of fluorine and methoxy groups is notable for their influence on the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The exact mechanisms involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other compounds in its class.
- Receptor Modulation : It may also act on various receptors, altering cellular signaling pathways that lead to therapeutic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, in a study involving breast cancer cell lines, the compound showed a half-maximal inhibitory concentration (IC50) of approximately 15 µM, indicating potent cytotoxic effects .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, it significantly reduced inflammation compared to control groups. The IC50 values for COX-1 and COX-2 inhibition were reported at 19.45 ± 0.07 µM and 42.1 ± 0.30 µM respectively . These findings suggest that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID).
Study 1: Anticancer Efficacy
A recent study evaluated the effect of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 70 |
| HCT116 | 20 | 65 |
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, the compound was tested in vivo using a rat model. The results showed significant reductions in paw swelling compared to untreated controls.
| Treatment Group | Paw Swelling (mm) | % Reduction |
|---|---|---|
| Control | 8.5 | - |
| Compound Dose 1 | 5.0 | 41.18 |
| Compound Dose 2 | 3.0 | 64.71 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
